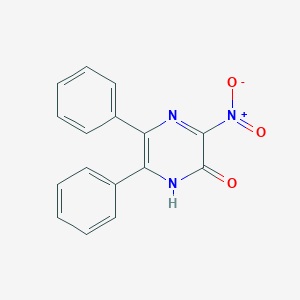
3-nitro-5,6-diphenyl-1H-pyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-5,6-diphenyl-1H-pyrazin-2-one (NDP) is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. NDP is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.
Aplicaciones Científicas De Investigación
3-nitro-5,6-diphenyl-1H-pyrazin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic electronics. This compound has been shown to exhibit excellent electron transport properties, making it a potential candidate for use in organic field-effect transistors and organic solar cells.
This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The unique structure of this compound allows it to bind selectively with metal ions such as copper and nickel, leading to a change in fluorescence intensity. This property has potential applications in environmental monitoring and medical diagnosis.
Mecanismo De Acción
The mechanism of action of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is not fully understood, but it is believed to involve the formation of a charge transfer complex between the nitrogen atom of the pyrazinone ring and the electron-deficient aryl groups. This charge transfer complex is thought to be responsible for the excellent electron transport properties of this compound.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to exhibit low toxicity in vitro, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is its excellent electron transport properties, which make it a potential candidate for use in organic electronics. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. One direction is the development of new synthesis methods to improve the yield and purity of this compound. Another direction is the study of the biochemical and physiological effects of this compound in vivo, which could provide valuable insights into its potential applications in medicine. Finally, further research is needed to explore the potential applications of this compound in organic electronics and other fields of scientific research.
Métodos De Síntesis
3-nitro-5,6-diphenyl-1H-pyrazin-2-one can be synthesized through a two-step process involving the reaction of 2,3-diphenylquinoxaline with nitric acid followed by the reaction of the resulting 3-nitro-2,3-diphenylquinoxaline with hydrazine hydrate. The yield of this compound can be improved by using a solvent such as ethanol or acetic acid.
Propiedades
Número CAS |
25468-58-0 |
|---|---|
Fórmula molecular |
C16H11N3O3 |
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
3-nitro-5,6-diphenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C16H11N3O3/c20-16-15(19(21)22)17-13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,(H,18,20) |
Clave InChI |
HEKFXRGJKVCEPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)[N+](=O)[O-])C3=CC=CC=C3 |
Otros números CAS |
25468-58-0 |
Solubilidad |
42.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)
![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)

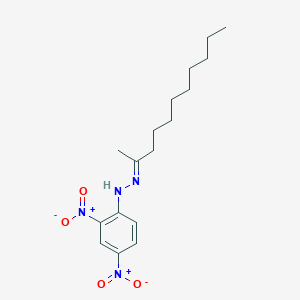
![4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B182864.png)
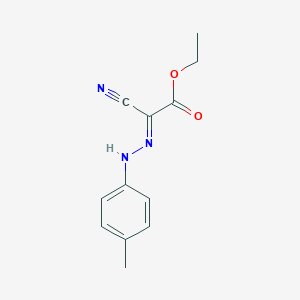
![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)
![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)
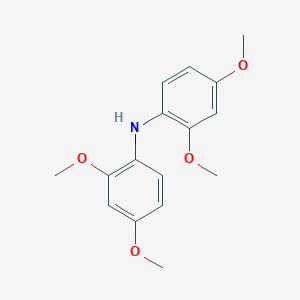
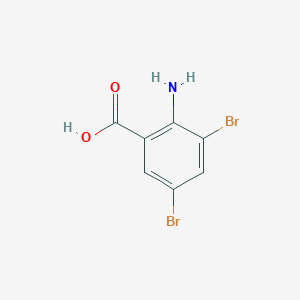
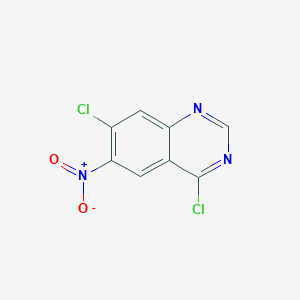
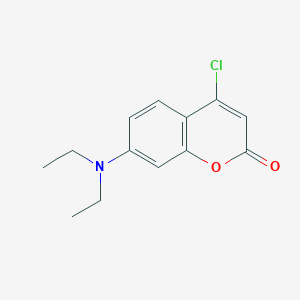
![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)